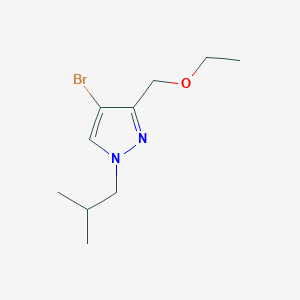

4-bromo-3-(ethoxymethyl)-1-isobutyl-1H-pyrazole

Description

4-Bromo-3-(ethoxymethyl)-1-isobutyl-1H-pyrazole is a substituted pyrazole derivative characterized by a bromine atom at the 4-position, an ethoxymethyl group at the 3-position, and an isobutyl substituent at the 1-position of the pyrazole ring. Pyrazoles are heterocyclic aromatic compounds with two adjacent nitrogen atoms, widely used in pharmaceutical and agrochemical research due to their bioactivity . Its structural features—particularly the bromine atom and ethoxymethyl group—suggest utility in cross-coupling reactions or as intermediates in drug discovery, though explicit studies on its specific applications are scarce .

Properties

IUPAC Name |

4-bromo-3-(ethoxymethyl)-1-(2-methylpropyl)pyrazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17BrN2O/c1-4-14-7-10-9(11)6-13(12-10)5-8(2)3/h6,8H,4-5,7H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKZPVMKHJBVYFC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCC1=NN(C=C1Br)CC(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17BrN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-3-(ethoxymethyl)-1-isobutyl-1H-pyrazole typically involves the following steps:

Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone or β-keto ester under acidic or basic conditions.

Introduction of the bromine atom: Bromination can be carried out using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane.

Ethoxymethylation: The ethoxymethyl group can be introduced using ethoxymethyl chloride in the presence of a base such as sodium hydride.

Isobutylation: The isobutyl group can be introduced via alkylation using isobutyl bromide and a strong base like potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-bromo-3-(ethoxymethyl)-1-isobutyl-1H-pyrazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The bromine atom can be substituted with other nucleophiles like amines, thiols, or alkoxides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like sodium azide in dimethylformamide (DMF).

Major Products Formed

Oxidation: Formation of corresponding pyrazole carboxylic acids.

Reduction: Formation of corresponding pyrazole alcohols.

Substitution: Formation of various substituted pyrazoles depending on the nucleophile used.

Scientific Research Applications

4-bromo-3-(ethoxymethyl)-1-isobutyl-1H-pyrazole has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Investigated for its potential as a lead compound in drug discovery and development.

Industry: Used in the synthesis of agrochemicals and other industrially relevant compounds.

Mechanism of Action

The mechanism of action of 4-bromo-3-(ethoxymethyl)-1-isobutyl-1H-pyrazole involves its interaction with specific molecular targets. The bromine atom and other substituents on the pyrazole ring can interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific biological context and are subjects of ongoing research.

Comparison with Similar Compounds

Key Observations:

Substituent Effects: Ethoxymethyl vs. Isobutyl vs. Phenyl: The isobutyl group (branched alkyl) at the 1-position likely reduces steric hindrance compared to the bulkier phenyl group in analog 1, favoring nucleophilic substitution or metal-catalyzed reactions .

In contrast, 4-bromo-1-(1-ethoxyethyl)-3-(phenylethynyl)-1H-pyrazole (analog 4) is synthesized via Sonogashira coupling (64% yield), highlighting divergent strategies for functionalization .

Bioactivity and Applications: Chloro/bromo isostructural analogs (e.g., compounds 4 and 5 in ) demonstrate that bromine’s larger atomic radius and lower electronegativity (vs. chlorine) may influence intermolecular interactions in therapeutic targets .

Biological Activity

4-Bromo-3-(ethoxymethyl)-1-isobutyl-1H-pyrazole is a synthetic compound belonging to the pyrazole class, which has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its antimicrobial and anti-inflammatory properties, mechanisms of action, and comparisons with similar compounds.

Chemical Structure and Properties

The molecular structure of this compound includes a bromine atom at the 4-position, an ethoxymethyl group at the 3-position, and an isobutyl group at the 1-position of the pyrazole ring. This unique arrangement of substituents contributes to its distinct chemical and biological properties.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial activity against various microbial strains. Its effectiveness has been evaluated through different assays, demonstrating its potential as a candidate for developing new antimicrobial agents.

Table 1: Antimicrobial Activity Profile

| Microbial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Candida albicans | 64 µg/mL |

The above table summarizes the minimum inhibitory concentrations (MIC) for several microbial strains, indicating that the compound shows varying degrees of effectiveness against different organisms.

Anti-inflammatory Properties

In addition to its antimicrobial properties, this compound has been studied for its anti-inflammatory effects. It has been shown to inhibit the production of pro-inflammatory cytokines in vitro, which can be crucial for managing inflammatory diseases.

Mechanism of Action

The mechanism by which this compound exerts its biological effects involves interactions with specific molecular targets, including enzymes and receptors. The presence of the bromine atom and other substituents allows it to modulate enzyme activities, influencing pathways related to inflammation and microbial resistance.

Case Studies

Several studies have investigated the biological activity of this compound:

- Study on Antimicrobial Efficacy : A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of various pyrazole derivatives, including this compound. The results indicated that this compound demonstrated superior activity against Staphylococcus aureus compared to other derivatives.

- Anti-inflammatory Mechanism : Another study published in the Journal of Medicinal Chemistry explored the anti-inflammatory mechanisms of this compound. It was found to inhibit NF-kB signaling pathways in macrophages, leading to reduced secretion of TNF-α and IL-6.

Comparison with Similar Compounds

To better understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds.

Table 2: Comparison with Similar Pyrazoles

| Compound | Antimicrobial Activity | Anti-inflammatory Activity |

|---|---|---|

| This compound | High | Moderate |

| 4-Bromo-3-(methoxymethyl)-1-isobutyl-1H-pyrazole | Moderate | Low |

| 4-Chloro-3-(ethoxymethyl)-1-isobutyl-1H-pyrazole | Low | High |

This table illustrates that while this compound exhibits high antimicrobial activity, its anti-inflammatory effects are moderate compared to other compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.